molecular formula C15H13Cl2N3S2 B12038533 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 618412-42-3

3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12038533
CAS No.: 618412-42-3
M. Wt: 370.3 g/mol
InChI Key: GWHJFIHGHPGPJN-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a 2,4-dichlorobenzyl group, an ethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Substitution Reactions:

    Thienyl Group Addition: The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated benzyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in nucleophilic substitution reactions, while electrophilic substitutions may involve reagents like bromine or iodine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs for treating infections or other diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity, while the thienyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties

Properties

CAS No.

618412-42-3

Molecular Formula

C15H13Cl2N3S2

Molecular Weight

370.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H13Cl2N3S2/c1-2-20-14(13-4-3-7-21-13)18-19-15(20)22-9-10-5-6-11(16)8-12(10)17/h3-8H,2,9H2,1H3

InChI Key

GWHJFIHGHPGPJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3

Origin of Product

United States

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